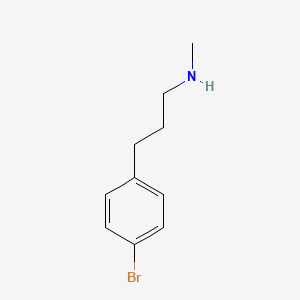
3-(4-溴苯基)-N-甲基丙胺
描述
3-(4-Bromophenyl)-N-methylpropan-1-amine, also known as 4-Bromo-N-methylbenzenepropanamine or 4-Bromo-N-methylbenzenepropan-1-amine, is an organic compound with the molecular formula C9H12BrN. It is a colorless solid that is soluble in organic solvents. This compound is used in scientific research and has a wide range of applications in biochemistry, pharmacology, and other fields.
科学研究应用
合成和结构分析
Tamer 等人 (2016) 的一项研究探索了 4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺的合成和分子结构。这项研究包括 X 射线衍射、FT-IR、UV-Vis、1H 和 13C NMR 光谱,以及密度泛函理论计算。该研究证实了该分子结构的稳定性及其非线性光学性质的潜力 (Tamer 等人,2016)。
催化应用
王等人 (2009) 研究了溴化铜(I)/1-(5,6,7,8-四氢喹啉-8-基)-2-甲基丙酮在催化交叉偶联反应中的应用。这项研究突出了此类化合物在温和条件下合成伯芳香族或杂芳族胺的潜力 (王等人,2009)。
拮抗剂和抑制剂的合成
Chowdari 和 Barbas (2005) 描述了细胞粘附抑制剂 BIRT-377 的合成,其中涉及使用 3-(4-溴苯基)-2-甲基丙醛不对称构建季立体中心。这项工作为药物化学领域做出了贡献,展示了具有潜在治疗应用的复杂分子的合成 (Chowdari & Barbas, 2005)。
与胺的反应
Lifchits 和 Charette (2008) 的工作概述了活性环丙烷与胺亲核试剂的路易斯酸催化开环。他们的方法有助于 3-(1 H-吲哚-1-基)-N-甲基-3-苯基丙胺等化合物的对映选择性合成,提供了对反应机理和合成策略的见解 (Lifchits & Charette, 2008)。
材料科学应用
Tanaka 等人 (2001) 报道了由三苯胺和苯亚甲基单元组成的超支化共聚物的合成。他们的研究证明了这些聚合物的溶解性和电化学性质,有助于开发具有特定光学和电子特性的材料 (Tanaka 等人,2001)。
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been shown to affect various cellular components negatively due to an increase in oxidative stress . This stress can lead to the formation of unstable molecules, such as malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
Pharmacokinetics
Similar compounds have been shown to have diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Bromophenyl)-N-methylpropan-1-amine. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances .
生化分析
Biochemical Properties
3-(4-Bromophenyl)-N-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to a reduction in acetylcholinesterase activity, affecting normal nerve pulse transmission.
Cellular Effects
The effects of 3-(4-Bromophenyl)-N-methylpropan-1-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress, leading to the production of reactive oxygen species (ROS) such as nitric oxide, superoxide, and hydrogen peroxide . These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-N-methylpropan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of acetylcholinesterase, resulting in the accumulation of acetylcholine at synaptic junctions . This inhibition can lead to altered neural transmission and various physiological effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Bromophenyl)-N-methylpropan-1-amine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to 3-(4-Bromophenyl)-N-methylpropan-1-amine can lead to sustained oxidative stress and cellular damage . In vivo studies have also indicated potential long-term effects on neural function and behavior.
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-N-methylpropan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have shown that high doses of 3-(4-Bromophenyl)-N-methylpropan-1-amine can cause significant oxidative stress and damage to neural tissues . Threshold effects and toxicological profiles are essential considerations in these studies.
Metabolic Pathways
3-(4-Bromophenyl)-N-methylpropan-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in oxidative phosphorylation and glycolysis . These interactions can lead to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-N-methylpropan-1-amine within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in particular tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-N-methylpropan-1-amine plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as mitochondria . This localization can be directed by targeting signals or post-translational modifications, affecting its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
3-(4-bromophenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLZLDJXIKGKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298561 | |
| Record name | 4-Bromo-N-methylbenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886763-02-6 | |
| Record name | 4-Bromo-N-methylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-methylbenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





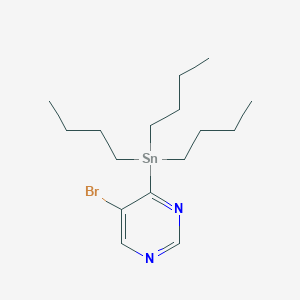
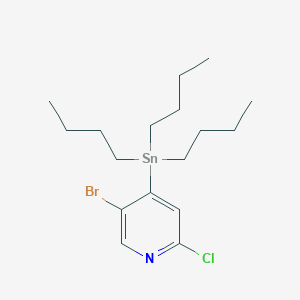
![Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1372457.png)

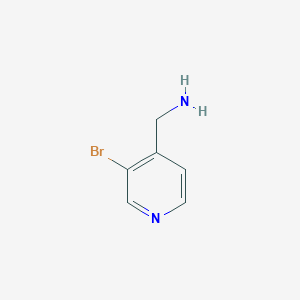

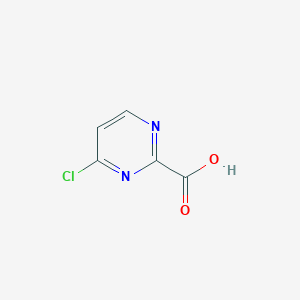
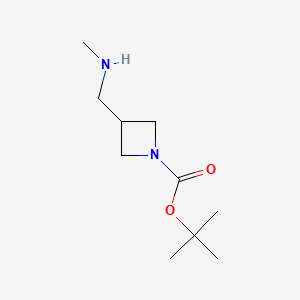

![4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1372469.png)